molecular formula C9H6Cl2N4O2 B11783212 Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate

Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11783212
M. Wt: 273.07 g/mol
InChI Key: YEPJKYSLPZIGPD-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery. As a derivative of 1,2,3-triazole, this compound is part of a class of heterocycles extensively studied for their diverse biological activities. Scientific literature indicates that 1,2,3-triazole derivatives have demonstrated potent antimicrobial and antiviral properties , and some have exhibited antiproliferative and anticancer activities . The specific substitution pattern on this molecule, featuring a 3-chloropyridinyl group at the 2-position and a carboxylate ester at the 4-position, makes it a versatile intermediate for further synthetic modification, such as amide coupling or hydrolysis to the corresponding carboxylic acid. Researchers can utilize this scaffold in the design and synthesis of novel compounds for screening against various biological targets. For instance, structurally similar triazole-carboxylate compounds are investigated as potential inhibitors for enzymes like plasma kallikrein . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H6Cl2N4O2

Molecular Weight

273.07 g/mol

IUPAC Name

methyl 5-chloro-2-(3-chloropyridin-2-yl)triazole-4-carboxylate

InChI

InChI=1S/C9H6Cl2N4O2/c1-17-9(16)6-7(11)14-15(13-6)8-5(10)3-2-4-12-8/h2-4H,1H3

InChI Key

YEPJKYSLPZIGPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(N=C1Cl)C2=C(C=CC=N2)Cl

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, is widely employed for constructing the triazole core. In this method, 3-chloropyridin-2-yl azide undergoes cycloaddition with methyl propiolate in the presence of a copper(I) catalyst. The reaction proceeds in dimethylformamide at 80–100°C for 12–24 hours, achieving moderate to high yields (60–85%). Critical to success is the exclusion of oxygen, which oxidizes the copper catalyst and reduces efficiency. The regioselectivity of the reaction favors the 1,4-disubstituted triazole isomer, a feature confirmed via nuclear magnetic resonance spectroscopy.

Table 1: CuAAC Reaction Parameters

ParameterCondition
CatalystCopper(I) iodide (10 mol%)
SolventDimethylformamide
Temperature80–100°C
Reaction Time12–24 hours
Yield60–85%

Multi-Step Synthesis via Intermediate Formation

An alternative approach involves sequential functionalization of pre-formed triazole intermediates. For example, 5-chloro-1H-1,2,3-triazole-4-carboxylic acid is first synthesized via cyclization of chlorinated hydrazine derivatives with β-ketoesters. Subsequent esterification with methanol under acidic conditions introduces the methyl carboxylate group. This method allows for precise control over substitution patterns but requires stringent purification after each step, often involving column chromatography or recrystallization.

Halogen Exchange Reactions

Chlorine atoms at specific positions can be introduced via halogen exchange. Starting from a brominated pyridine precursor, treatment with copper(I) chloride in refluxing acetonitrile replaces bromine with chlorine at the 3-position of the pyridine ring. This step is typically performed after triazole ring formation to avoid side reactions. Yields for halogen exchange range from 50–70%, with purity dependent on the removal of unreacted starting materials.

Reaction Conditions and Optimization

Solvent Systems

The choice of solvent profoundly impacts reaction kinetics and product stability. Polar aprotic solvents like dimethylformamide and dimethyl sulfoxide enhance copper catalyst activity in CuAAC by stabilizing reactive intermediates. In contrast, esterification steps benefit from protic solvents such as methanol, which facilitate acid-catalyzed nucleophilic acyl substitution.

Table 2: Solvent Effects on Reaction Outcomes

SolventReaction TypeYield Improvement
DimethylformamideCuAAC+20–25%
MethanolEsterification+15–20%
TetrahydrofuranHalogen Exchange+10–15%

Catalyst Innovations

Recent advances explore heterogeneous catalysts, such as copper-supported mesoporous silica, which simplify product isolation and enable catalyst reuse. These systems achieve yields matching homogeneous catalysts (75–80%) while reducing copper leaching into the product.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the gold standard for isolating this compound from reaction mixtures. Ethyl acetate-hexane gradients (20–50% ethyl acetate) effectively separate the target compound from unreacted azides and alkyne precursors. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases provides >98% purity for pharmaceutical-grade material.

Recrystallization

Recrystallization from ethanol-water mixtures (7:3 v/v) yields colorless crystals suitable for X-ray diffraction analysis. This method confirms the molecular structure and reveals intermolecular interactions stabilizing the crystal lattice.

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra exhibit characteristic signals for the pyridine ring (δ 8.45–8.70 ppm) and triazole protons (δ 7.90–8.10 ppm). The methyl ester group resonates as a singlet at δ 3.85 ppm.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 273.08 [M+H]⁺, consistent with the molecular formula C₁₀H₈Cl₂N₄O₂.

Industrial-Scale Production

Continuous Flow Reactors

Transitioning from batch to continuous flow systems addresses scalability challenges. Microreactors with immobilized copper catalysts achieve 90% conversion in 30 minutes, a tenfold reduction in processing time compared to batch methods.

Waste Minimization

Solvent recovery systems and catalytic recycling reduce the environmental footprint. Lifecycle assessments indicate that flow chemistry reduces waste generation by 40–50% compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate has garnered attention for its biological activities, particularly in the following areas:

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit antimicrobial properties. Studies are ongoing to evaluate the efficacy of this compound against various bacterial and fungal strains. The presence of the chlorinated pyridine moiety may enhance its effectiveness compared to non-halogenated analogs.

Anticancer Potential

Triazole derivatives are being investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations into its molecular targets are necessary to elucidate its mode of action.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For example, it may interact with cyclooxygenase enzymes (COX), which are crucial in inflammation and cancer progression. Understanding these interactions can lead to the development of new therapeutic agents with improved efficacy and safety profiles.

Agrochemical Applications

In addition to its medicinal uses, this compound is being explored for applications in agriculture:

Pesticidal Properties

The structural characteristics of this compound suggest potential use as a pesticide or fungicide. Its ability to disrupt biological processes in pests could make it an effective agent in crop protection strategies. The ongoing research aims to evaluate its toxicity levels and environmental impact compared to existing agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Key Differences :

  • Substituents : The analog replaces the methyl ester with a carboxylic acid group and substitutes the 3-chloropyridinyl group with a pyridin-2-yl moiety. Additionally, it incorporates a 3-chloro-4-methylphenyl group at position 1.
  • Acidity : The carboxylic acid group in the analog confers a predicted pKa of 2.97, making it more acidic than the methyl ester derivative, which is expected to have a higher pKa (ester groups typically pKa ~13–14) .

Physicochemical Properties :

Property Target Compound (Methyl Ester) Analog (Carboxylic Acid)
Molecular Formula C₁₀H₇Cl₂N₃O₂ C₁₅H₁₁ClN₄O₂
Molar Mass (g/mol) ~280 (estimated) 314.73
Density (g/cm³) Not available 1.45 ± 0.1
Boiling Point (°C) Not available 538.4 ± 60.0
pKa ~13–14 (ester, estimated) 2.97 ± 0.50

Functional Implications :

  • Bioavailability : The carboxylic acid analog’s lower pKa enhances water solubility, favoring ionic interactions in biological systems, whereas the methyl ester may improve membrane permeability due to its lipophilicity.

Comparison with Other Triazole-Pyridine Hybrids

Evidence from patents and crystallographic studies (e.g., tert-butyl (3-chloro-2-(4-((5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)carbamoyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridin-4-yl)carbamate ) highlights the prevalence of triazole-pyridine scaffolds in drug discovery. Key distinctions include:

  • Trifluoromethyl Groups : Some analogs incorporate trifluoromethyl substituents, which enhance metabolic stability and electronegativity compared to chlorine substituents .
  • Carbamate vs. Ester Linkages : Carbamate groups (as in the patent compound) offer hydrolytic stability under physiological conditions, whereas methyl esters are more prone to enzymatic cleavage .

Biological Activity

Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a synthetic compound with significant potential in medicinal chemistry and agrochemicals. This compound features a triazole ring and a chlorinated pyridine moiety, which contribute to its diverse biological activities. Its molecular formula is C9H6Cl2N4O2, with a molecular weight of 273.08 g/mol.

Anticancer Activity

The triazole ring is also linked to anticancer properties. Recent studies have demonstrated that various 1,2,3-triazole hybrids exhibit promising antitumor abilities. For example, certain derivatives have shown significant cytotoxic effects against lung cancer cell lines (H460) with IC50 values as low as 6.06 μM . The mechanism often involves inducing apoptosis and increasing reactive oxygen species (ROS) production in cancer cells .

Enzyme Inhibition

This compound may also interact with enzymes such as acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment. Triazoles are known for their ability to inhibit AChE and butyrylcholinesterase (BuChE), which can be beneficial in developing multitargeted inhibitors for conditions like Alzheimer's disease .

Summary of Biological Activities

Activity Type Description Example Findings
Antimicrobial Inhibitory effects on bacteria and fungiPotential efficacy suggested by structural similarities
Anticancer Significant cytotoxicity against cancer cell linesIC50 values around 6.06 μM in lung cancer cells
Enzyme Inhibition Inhibition of AChE and BuChE for neurodegenerative disease treatmentPotential for multitargeted inhibitors

Synthesis and Evaluation of Derivatives

Recent studies have focused on synthesizing various derivatives of triazole compounds to enhance their biological activity. For instance, the synthesis of hybrids combining 1,2,3-triazoles with other bioactive scaffolds has been reported to improve pharmacological profiles significantly. These hybrids demonstrated enhanced anticancer activities across multiple cancer types including prostate and breast cancers .

Specific Compound Evaluations

In one study evaluating a series of triazole-containing compounds, researchers found that specific derivatives exhibited strong antimicrobial activity against E. coli with minimal inhibitory concentrations (MIC) as low as 0.0063 μmol/mL . Such findings highlight the potential of this compound to be further investigated for similar applications.

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodCatalyst SystemYield (%)Reference
Pd(OAc)₂/PPh₃Nitroarene cyclization65–78
Cu(I)-mediated clickAzide-alkyne coupling55–62

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Routine characterization involves:

  • ¹H/¹³C-NMR : To confirm substituent positions and aromatic proton environments (e.g., pyridyl vs. triazole protons) .
  • LC-MS : For molecular ion verification (e.g., [M+H]⁺ at m/z 302.1) and purity assessment .
  • Elemental Analysis : To validate C, H, N, and Cl content (±0.3% tolerance).

Q. Table 2: Key Spectral Data

TechniqueObserved Signal/ValueReference
¹H-NMRδ 8.65 (pyridyl H), δ 4.10 (CH₃)
LC-MSm/z 302.1 [M+H]⁺

Advanced: How can reaction conditions be optimized to enhance yield in palladium-catalyzed syntheses?

Answer:
Optimization strategies include:

  • Catalyst Loading : Reducing Pd(OAc)₂ from 5 mol% to 2 mol% while maintaining ligand ratios (e.g., PPh₃:Pd = 2:1) to minimize costs without sacrificing yield .
  • Solvent Selection : Replacing DMF with acetonitrile improves regioselectivity in triazole formation .
  • Temperature Control : Cyclization at 80°C reduces byproduct formation compared to 100°C .

Advanced: How do structural modifications influence biological activity in related triazole derivatives?

Answer:

  • Electron-Withdrawing Groups : The 3-chloropyridyl moiety enhances electrophilicity, improving interactions with target enzymes (e.g., cytochrome P450) .
  • Triazole Ring Conformation : Planar 1,2,3-triazole geometry facilitates π-π stacking in molecular docking studies .

Q. Table 3: Structure-Activity Relationships

ModificationBiological Activity (IC₅₀)Reference
3-Chloropyridyl substituent12.5 µM (CYP inhibition)
Methyl ester replacementLoss of activity (>100 µM)

Advanced: How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?

Answer:
Discrepancies arise from:

  • Solvent Effects : Deuterated DMSO vs. CDCl₃ alters proton splitting due to hydrogen bonding .
  • Dynamic Rotamerism : Use variable-temperature NMR (VT-NMR) to freeze triazole ring conformers at –40°C .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity .
  • Recrystallization : Use methanol/water (7:3) to remove unreacted starting materials .

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